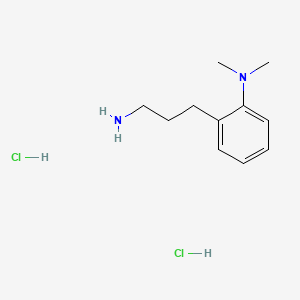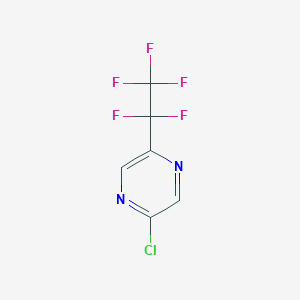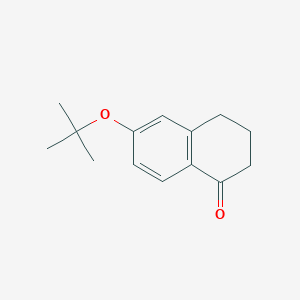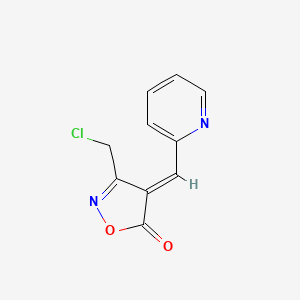
2-(3-aminopropyl)-N,N-dimethylaniline dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-aminopropyl)-N,N-dimethylaniline dihydrochloride is a chemical compound that belongs to the class of organic compounds known as anilines. It is characterized by the presence of an aniline moiety substituted with a 3-aminopropyl group and two methyl groups on the nitrogen atom. This compound is often used in various chemical and biological applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-aminopropyl)-N,N-dimethylaniline dihydrochloride typically involves the reaction of N,N-dimethylaniline with 3-chloropropylamine hydrochloride. The reaction is carried out in the presence of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The product is then purified and converted to its dihydrochloride salt form.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in production.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-aminopropyl)-N,N-dimethylaniline dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert it to its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted aniline derivatives, which can be further utilized in different chemical processes.
Aplicaciones Científicas De Investigación
2-(3-aminopropyl)-N,N-dimethylaniline dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the study of enzyme interactions and as a substrate in biochemical assays.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-(3-aminopropyl)-N,N-dimethylaniline dihydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved include signal transduction and metabolic processes, which are crucial for its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
3-aminopropyltriethoxysilane: Used in surface modification and functionalization of nanoparticles.
N-(3-aminopropyl)methacrylamide hydrochloride: Used in polymer synthesis and modification.
Uniqueness
2-(3-aminopropyl)-N,N-dimethylaniline dihydrochloride is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its dual functionality as both an amine and an aniline derivative makes it versatile for various applications.
Propiedades
Fórmula molecular |
C11H20Cl2N2 |
|---|---|
Peso molecular |
251.19 g/mol |
Nombre IUPAC |
2-(3-aminopropyl)-N,N-dimethylaniline;dihydrochloride |
InChI |
InChI=1S/C11H18N2.2ClH/c1-13(2)11-8-4-3-6-10(11)7-5-9-12;;/h3-4,6,8H,5,7,9,12H2,1-2H3;2*1H |
Clave InChI |
WZLFZIMQQHYSCO-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC=CC=C1CCCN.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Chloro-5-fluoro-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B11756882.png)

![Benzyl (6-oxospiro[3.3]heptan-2-yl)carbamate](/img/structure/B11756897.png)

![[(2,3-difluorophenyl)methyl][(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11756913.png)


![[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1,3-dimethyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11756932.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11756934.png)
![(2-Aminoethyl)[2-(propylamino)ethyl]amine; silanone](/img/structure/B11756940.png)


![3-(Cyclopropylmethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B11756967.png)
![(1S)-1-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}ethan-1-ol](/img/structure/B11756974.png)
